molecular formula C16H15NO2 B5543852 N-ACETYL-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

N-ACETYL-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

Cat. No.: B5543852
M. Wt: 253.29 g/mol
InChI Key: QLVXZTHSGHCFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE typically involves the acetylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of N-ACETYL-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-ACETYL-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Scientific Research Applications

N-ACETYL-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ACETYL-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The acetyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ACETYL-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE is unique due to its specific acetylation pattern and biphenyl structure, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other acetamides and biphenyl derivatives .

Properties

IUPAC Name

N-acetyl-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(18)17(13(2)19)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVXZTHSGHCFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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